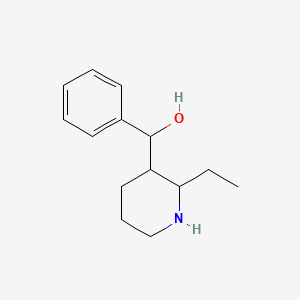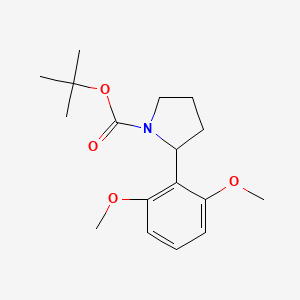
tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2,6-diméthoxyphényl)pyrrolidine-1-carboxylate de tert-butyle est un composé organique appartenant à la classe des pyrrolidines. Il se caractérise par la présence d’un groupe tert-butyle, d’un groupe diméthoxyphényle et d’un cycle pyrrolidine. Ce composé est d’intérêt dans divers domaines de la recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
La synthèse du 2-(2,6-diméthoxyphényl)pyrrolidine-1-carboxylate de tert-butyle implique généralement la réaction de l’acide 2,6-diméthoxyphénylacétique avec la tert-butylamine et la pyrrolidine. La réaction est réalisée dans des conditions contrôlées afin de garantir la formation du produit souhaité. La voie de synthèse peut être résumée comme suit :
Matières de départ : acide 2,6-diméthoxyphénylacétique, tert-butylamine, pyrrolidine.
Conditions de réaction : La réaction est généralement réalisée en présence d’un agent déshydratant tel que le dicyclohexylcarbodiimide (DCC) ou le 1-éthyl-3-(3-diméthylaminopropyl)carbodiimide (EDCI) pour faciliter la formation de l’ester carboxylate.
Purification : Le produit brut est purifié en utilisant des techniques telles que la chromatographie sur colonne pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Le 2-(2,6-diméthoxyphényl)pyrrolidine-1-carboxylate de tert-butyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) pour obtenir des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du cycle aromatique, en utilisant des réactifs tels que les halogènes ou les agents alkylants.
Applications de la recherche scientifique
Le 2-(2,6-diméthoxyphényl)pyrrolidine-1-carboxylate de tert-butyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses interactions avec les enzymes et les récepteurs.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spécialisés en raison de sa stabilité et de sa réactivité.
Applications De Recherche Scientifique
tert-Butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials due to its stability and reactivity.
Mécanisme D'action
Le mécanisme d’action du 2-(2,6-diméthoxyphényl)pyrrolidine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure du composé lui permet de se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires impliquées dépendent de l’application spécifique et du contexte de son utilisation.
Comparaison Avec Des Composés Similaires
Le 2-(2,6-diméthoxyphényl)pyrrolidine-1-carboxylate de tert-butyle peut être comparé à d’autres composés similaires, tels que :
2-(2,6-diméthoxyphényl)pyrrolidine-1-carboxylate de tert-butyle : Ce composé partage une structure similaire, mais peut avoir des substituants différents sur le cycle aromatique ou le cycle pyrrolidine.
2-(2,6-diméthoxyphényl)pyrrolidine-1-carboxylate de tert-butyle : Un autre composé similaire avec des variations dans les substituants, conduisant à des propriétés chimiques et biologiques différentes.
Propriétés
IUPAC Name |
tert-butyl 2-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-11-7-8-12(18)15-13(20-4)9-6-10-14(15)21-5/h6,9-10,12H,7-8,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHLGFKAPWMABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


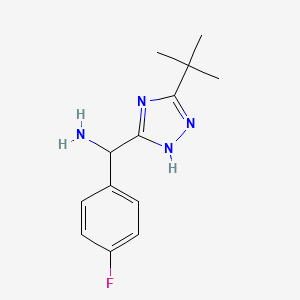
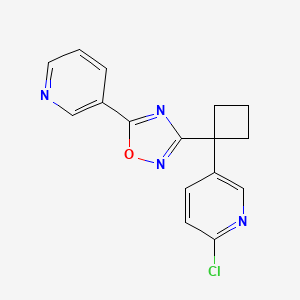
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)


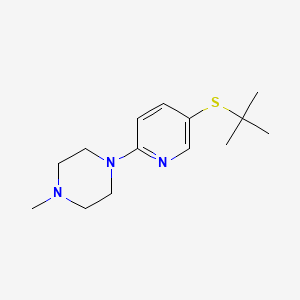
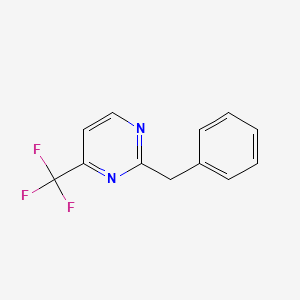
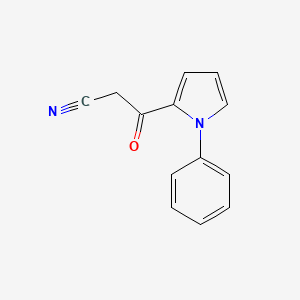

![3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11792553.png)

